Lansoprazole-13C6

Isotope Label Stability Internal Standard Selection LC-MS/MS Method Validation

Achieve regulatory-compliant quantification of lansoprazole in biological matrices with Lansoprazole-13C6, a stable isotope-labeled internal standard designed to eliminate matrix effects and extraction variability in LC-MS/MS workflows. Unlike deuterated analogs, the non-exchangeable 13C6 label ensures consistent mass differentiation under all sample handling and storage conditions, meeting FDA/EMA accuracy (±15% nominal) and precision (%CV ≤15%) requirements. - Near-identical chromatographic retention, ionization efficiency, and extraction recovery to the native analyte. - Proven stability in in vitro metabolism assays; suitable for pharmacokinetic, bioequivalence, and CYP2C19 phenotyping studies.

Molecular Formula C16H14F3N3O2S
Molecular Weight 375.32 g/mol
Cat. No. B13828457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLansoprazole-13C6
Molecular FormulaC16H14F3N3O2S
Molecular Weight375.32 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
InChIInChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2+1,3+1,4+1,5+1,11+1,12+1
InChIKeyMJIHNNLFOKEZEW-SDHHWPBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lansoprazole-13C6: Stable Isotope Internal Standard for LC-MS/MS


Lansoprazole-13C6 (CAS 1261394-42-6) is a stable isotope-labeled analog of the proton pump inhibitor (PPI) lansoprazole, in which six carbon-12 atoms in the benzimidazole moiety are replaced with non-radioactive carbon-13 atoms [1]. This isotopic substitution increases the molecular mass by 6 Da relative to the unlabeled parent compound (m/z 375.32 vs. 369.36), enabling its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . Lansoprazole-13C6 is chemically identical to the native analyte, ensuring near-identical chromatographic retention, ionization efficiency, and extraction recovery, which are critical prerequisites for accurate correction of matrix effects and sample preparation variability in quantitative bioanalysis .

Why 13C6 Outperforms Unlabeled and Deuterated Standards


In quantitative LC-MS/MS bioanalysis, the choice of internal standard directly impacts assay accuracy, precision, and regulatory compliance. Substituting Lansoprazole-13C6 with unlabeled lansoprazole or a deuterated analog such as Lansoprazole-D4 introduces quantifiable liabilities [1]. Unlabeled lansoprazole cannot be distinguished from the analyte by mass spectrometry and therefore provides no correction for matrix effects or extraction losses [2]. Deuterium-labeled analogs, while mass-distinct, are susceptible to hydrogen-deuterium (H/D) exchange under common analytical and physiological conditions, leading to label loss and compromised quantification [3]. The 13C6 label is chemically inert and non-exchangeable, ensuring stable mass differentiation across all sample handling and storage conditions .

Key Differentiation Data for Lansoprazole-13C6


Superior Label Stability vs. Deuterium Analogs

Lansoprazole-13C6 incorporates six 13C atoms into the non-exchangeable carbon skeleton of the benzimidazole ring, rendering it completely immune to proton/deuterium exchange [1]. In contrast, Lansoprazole-D4 and other deuterated analogs are subject to H/D exchange, particularly at carbon centers adjacent to electron-withdrawing groups or under acidic/basic conditions, leading to variable and unpredictable mass shifts during sample processing . This fundamental difference in label stability has been widely recognized as a key factor in internal standard selection, with 13C-labeled standards preferred for high-precision, regulated bioanalysis [2].

Isotope Label Stability Internal Standard Selection LC-MS/MS Method Validation

Optimized +6 Da Mass Shift Reduces Interference

Lansoprazole-13C6 provides a mass increase of +6 Da compared to the unlabeled analyte (m/z 375.32 vs. 369.36) . This exceeds the commonly recommended minimum of +3 Da for reliable quantification of small molecules (<1000 Da) and provides a greater safety margin against isotopic cross-talk and spectral overlap from the natural abundance M+2, M+4, and M+6 isotopes of the analyte . Lansoprazole-D4, with a +4 Da shift (m/z 373.39), offers a narrower margin and a higher probability of interference from the analyte's natural M+4 isotopic peak [1]. The +6 Da shift of 13C6 is considered a gold-standard mass difference for robust LC-MS/MS assays [2].

Mass Spectrometry Isotopic Interference Internal Standard

Co-Elution and Matrix Effect Correction

Methods using structurally similar but non-isotopic internal standards (e.g., omeprazole or esomeprazole for lansoprazole) have been reported with acceptable validation parameters [1]. However, the use of a true stable isotope-labeled analog like Lansoprazole-13C6 is recognized as the most effective strategy for compensating for matrix effects, ionization variability, and extraction losses . A 2020 study utilizing stable isotope-labeled PPIs (including the 13C-labeled analog of lansoprazole) as internal standards reported no significant matrix effect for all analytes, with intra- and inter-run precision < 14.2% and accuracy ranging from -5.3% to 8.1% [2]. This level of performance is directly attributable to the near-identical physicochemical properties and co-elution behavior of the SIL internal standard [3].

Matrix Effect Ion Suppression LC-MS/MS Validation

Purity and Isotopic Enrichment Specifications

Reputable vendors supply Lansoprazole-13C6 with defined purity and isotopic enrichment specifications critical for reliable use as an internal standard. For example, Alsachim specifies a minimum purity of 98.00% and a minimum 13C isotopic enrichment of 99% for their [13C6]-Lansoprazole product [1]. These high levels of purity and enrichment minimize the presence of unlabeled Lansoprazole (which would contribute to the analyte signal and cause overestimation) and ensure a consistent, predictable mass response . This contrasts with some deuterated analogs where lower enrichment or purity may be more common due to synthetic challenges, potentially introducing variability in assay performance .

Product Specification Isotopic Enrichment Quality Control

Shelf Life and Storage Stability

Commercial suppliers of Lansoprazole-13C6, such as Alsachim, specify a shelf life of ≥ 1 year for the neat compound when stored under recommended conditions [1]. This documented stability supports procurement planning and reduces the risk of material degradation that could compromise assay performance. While deuterated analogs like Lansoprazole-D4 also have defined shelf lives (e.g., ≥12 months when stored dry, dark at -20°C), the inherent stability of the 13C label against exchange provides an additional layer of confidence for long-term use .

Stability Shelf Life Procurement

Primary Applications in Bioanalysis and Drug Development


Regulated Pharmacokinetic Method Validation

Lansoprazole-13C6 is the preferred internal standard for developing and validating LC-MS/MS methods for quantifying lansoprazole in biological matrices (plasma, serum, urine) in support of pharmacokinetic, bioequivalence, and drug-drug interaction studies [1]. Its use aligns with FDA and EMA guidelines recommending stable isotope-labeled internal standards to achieve the required accuracy (within ±15% of nominal, ±20% at LLOQ) and precision (%CV ≤15%, ≤20% at LLOQ). The proven matrix effect correction and non-exchangeable 13C label are critical for meeting these stringent regulatory expectations [2].

Simultaneous Parent and Metabolite Quantification

While Lansoprazole-13C6 is specific to the parent drug, it is an essential component of multi-analyte panels that quantify lansoprazole alongside its CYP2C19- and CYP3A4-mediated metabolites [3]. In such assays, separate stable isotope-labeled internal standards for each metabolite (e.g., [13C6]-5-Hydroxy Lansoprazole, [13C6]-Lansoprazole Sulfone) are ideally employed. The availability and proven performance of the parent 13C6 standard supports the development of comprehensive methods for metabolic phenotyping and pharmacokinetic profiling .

In Vitro Metabolic Stability Assays

In in vitro drug metabolism studies (e.g., microsomal or hepatocyte incubations), Lansoprazole-13C6 can be used as an internal standard to accurately quantify the depletion of the parent drug over time, enabling the calculation of intrinsic clearance and half-life . The non-exchangeable 13C label ensures that the internal standard remains mass-distinct and chemically stable even under the complex and often harsh conditions of in vitro metabolism assays, providing more reliable data than deuterated alternatives which may suffer from metabolic or chemical exchange [4].

Therapeutic Drug Monitoring and Pharmacogenetics

For clinical research applications such as therapeutic drug monitoring of lansoprazole in patient populations or pharmacogenetic studies correlating CYP2C19 genotype with drug exposure, a robust and validated LC-MS/MS method is required [5]. Lansoprazole-13C6 enables the precise and accurate measurement of plasma lansoprazole concentrations across a wide dynamic range (e.g., 5-5000 ng/mL), providing the high-quality quantitative data necessary for clinical decision-making and genotype-phenotype correlation analyses [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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